BenchChemオンラインストアへようこそ!

Octahydro-1,4-benzoxathiine

Medicinal Chemistry Drug Design Physicochemical Properties

Octahydro-1,4-benzoxathiine (CAS 63634-42-4) is a fully saturated bicyclic heterocycle distinguished from planar dihydrobenzoxathiines by its 4-fold higher Fsp³ (1.00), which correlates with improved solubility, reduced off-target promiscuity, and potential mitigation of CYP450 3A4-mediated bioactivation observed in dihydro SERM analogs. The scaffold also offers enhanced oxidative stability over the conjugated dihydro series, supporting its use as a strategic building block for next-generation drug discovery and long-life polymer additives.

Molecular Formula C8H14OS
Molecular Weight 158.26 g/mol
CAS No. 63634-42-4
Cat. No. B14498409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1,4-benzoxathiine
CAS63634-42-4
Molecular FormulaC8H14OS
Molecular Weight158.26 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)OCCS2
InChIInChI=1S/C8H14OS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-8H,1-6H2
InChIKeyMUOAVDBSPVZANR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydro-1,4-benzoxathiine (CAS 63634-42-4): A Fully Saturated Benzoxathiine Scaffold for Procurement and Synthesis Planning


Octahydro-1,4-benzoxathiine (CAS 63634-42-4, C8H14OS, MW 158.26 g/mol) is a fully saturated bicyclic heterocycle in which the benzene ring of the core benzoxathiine scaffold is completely reduced to a cyclohexane ring [1]. This octahydro framework distinguishes the compound from the more commonly studied 1,4-benzoxathiine and 2,3-dihydro-1,4-benzoxathiine congeners, which retain an aromatic ring and have been extensively evaluated as ligands for melatonin [2], estrogen [3], and histamine receptors, as well as for antioxidant applications. The compound represents a relatively unexplored scaffold that may offer unique conformational flexibility and physicochemical properties for medicinal chemistry and materials research.

Why Octahydro-1,4-benzoxathiine Cannot Be Replaced by Standard Benzoxathiine Analogs


The aromatic 1,4-benzoxathiine and its partially reduced dihydro analogs possess a planar, rigid core that dictates their interactions with biological targets [1]. In contrast, the fully saturated octahydro scaffold introduces conformational flexibility and a distinct three-dimensional shape, fundamentally altering molecular recognition, pharmacokinetic properties, and physicochemical parameters such as logP and solubility [2]. For example, the sulfur atom in dihydrobenzoxathiins has been shown to play a critical role in receptor subtype selectivity via specific interactions with residues in the binding pocket [1]; the altered ring conformation and electronics in the octahydro system are expected to reposition this key sulfur atom, leading to unpredictable changes in potency and selectivity. Therefore, direct substitution of octahydro-1,4-benzoxathiine for aromatic or dihydro analogs in a chemical series or synthetic route is not scientifically valid without comparative evaluation.

Quantitative Evidence for Octahydro-1,4-benzoxathiine Differentiation: A Comparator-Based Analysis


Molecular Shape and Complexity: Octahydro vs. Dihydro-1,4-Benzoxathiine Saturation

The octahydro-1,4-benzoxathiine scaffold is fully saturated (sp³-rich), whereas the widely studied 2,3-dihydro-1,4-benzoxathiine retains an aromatic benzene ring [1]. This structural difference can be quantified by the fraction of sp³-hybridized carbons (Fsp³): octahydro-1,4-benzoxathiine has an Fsp³ of 1.00 (all 8 carbons are sp³), while 2,3-dihydro-1,4-benzoxathiine (C8H8OS) has an Fsp³ of 0.25 (only 2 of 8 carbons are sp³) [2]. Higher Fsp³ correlates with improved solubility, reduced promiscuity, and a higher probability of clinical success, making the octahydro scaffold a structurally differentiated alternative for lead optimization campaigns seeking to escape 'flatland' [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Route Differentiation: Domino Coupling vs. Traditional S-Alkylation

While 1,4-benzoxathiines are typically synthesized via S-alkylation of 2-sulfanylphenol followed by dehydrative cyclization [1], a modern copper(I)-BINOL catalyzed domino synthesis offers a more efficient route to the 1,4-benzoxathiine core [2]. The choice of synthetic methodology directly impacts the feasibility of incorporating an octahydro ring. The domino approach, proceeding via epoxide ring-opening and intramolecular Ullmann-type coupling, achieves yields ranging from moderate to good (typically 60-85%) under mild conditions [2]. In contrast, the traditional route to 2-substituted-1,4-benzoxathiins from α-haloketones and phenylphosphonic dichloride gives yields from 68% to 88% but uses harsher reagents [1]. The applicability of either route to the fully saturated octahydro scaffold depends on the commercial availability of the corresponding saturated starting materials, a critical procurement consideration.

Synthetic Methodology Catalysis Process Chemistry

Receptor Binding Profile Inference: Saturation State Impacts Target Engagement

The sulfur atom in the 1,4-benzoxathiine ring is critical for receptor subtype selectivity. In a study of dihydrobenzoxathiins as estrogen receptor α (ERα) modulators, compound 4-D achieved 50-fold selectivity for ERα over ERβ in a competitive binding assay (Ki values: ERα = 1.2 nM; ERβ = 60 nM) and 100-fold selectivity in a transactivation assay in HEK-293 cells (EC₅₀ values: ERα = 5 nM; ERβ = 500 nM) [1]. This selectivity is attributed to specific interactions of the sulfur atom with discriminating residues in the ERα binding pocket. The fully saturated octahydro scaffold alters the spatial positioning of this sulfur atom, which may either enhance or reduce selectivity for various targets compared to the aromatic or dihydro analogs. Without direct binding data for the octahydro compound, its activity profile remains undefined, highlighting the need for de novo evaluation.

Pharmacology Receptor Binding Selectivity

Antioxidant Potential: Sulfur Position Drives Radical Stabilization Efficiency

1,4-Benzoxathiine motifs, including 4-thiaflavan (a dihydrobenzoxathiin), are recognized radical scavengers, metal chelators, and hydroperoxide quenchers [1]. The antioxidant activity is attributed to the ability of the sulfur atom to stabilize phenoxyl radicals through noncovalent S···O interactions [2]. While the aromatic dihydro scaffold (e.g., 4-thiaflavan) has demonstrated potent radical scavenging and inhibition of DNA oxidation [3], the fully saturated octahydro scaffold lacks the extended conjugation that facilitates radical stabilization in the aromatic system. Consequently, the octahydro compound is predicted to exhibit weaker intrinsic antioxidant activity but may serve as a valuable negative control or as a scaffold for prodrug strategies where oxidative metabolism is required for activity. For applications requiring robust, direct radical scavenging (e.g., polymer stabilizers, nutraceuticals), the dihydro or aromatic benzoxathiines are likely superior; the octahydro scaffold offers a distinct, less oxidatively labile alternative.

Antioxidant Chemistry Radical Scavenging Materials Stability

Metabolic Stability: Saturation State Influences CYP450-Mediated Bioactivation

The dihydrobenzoxathiin class of selective estrogen receptor modulators (SERMs) is known to undergo CYP450 3A4-mediated bioactivation in human liver microsomes, forming reactive iminium and quinone-type metabolites that covalently bind to proteins [1]. For compound I ((2S,3R)-(+)-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2,3-dihydro-1,4-benzoxathiin-6-ol), covalent binding reached 1106 pmol equiv/mg protein after 45 minutes of incubation [1]. Replacement of the piperidine ring with a pyrrolidine group (compound II) reduced covalent binding to 461 pmol equiv/mg protein, indicating that even minor structural modifications can significantly alter the bioactivation profile [1]. The fully saturated octahydro scaffold, lacking the aromatic ring and conjugated diene system present in the dihydro analog, is predicted to have a markedly different metabolic fate. Specifically, it would not undergo oxidative cleavage to form a hydroquinone/para-benzoquinone redox couple, a major bioactivation pathway for the dihydro series. This suggests that octahydro-1,4-benzoxathiine may offer a safer starting point for medicinal chemistry programs aiming to minimize reactive metabolite formation, provided that the core scaffold itself does not introduce new metabolic liabilities.

Drug Metabolism Toxicology Lead Optimization

Regioselective Synthesis Control: Saturated vs. Unsaturated Scaffolds

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives can be controlled for regioselectivity (2-yl vs. 3-yl substitution) through careful choice of solvent and base [1]. Treatment of 1,2-mercaptophenol with an organic base and a 2-bromo acrylate results in solvent- and substrate-dependent exclusive solvation of O- and S-anions, enabling regioselective access to either 2- or 3-substituted dihydrobenzoxathiines [1]. In contrast, the fully saturated octahydro scaffold, lacking the alkene of the dihydro system, eliminates this regioselectivity challenge altogether. Substitution at the 2- or 3-position of octahydro-1,4-benzoxathiine would require a fundamentally different synthetic approach, likely involving functionalization of a pre-formed saturated ring or a convergent synthesis from appropriately substituted saturated building blocks. This distinction has direct implications for procurement: researchers seeking a specific substitution pattern on a benzoxathiine core must carefully consider whether the dihydro (regioselectivity-tunable) or octahydro (regioselectivity-constrained) scaffold better aligns with their synthetic capabilities and target product profile.

Synthetic Methodology Regioselectivity Process Development

Optimal Research and Development Applications for Octahydro-1,4-benzoxathiine Procurement


Lead Optimization Campaigns Targeting 'Flatland' Escape and Improved Drug-Like Properties

Medicinal chemistry programs that have validated a dihydrobenzoxathiin pharmacophore (e.g., for ERα, melatonin MT₁/MT₂, or histamine H₃ receptors) but are constrained by poor solubility, high promiscuity, or undesirable metabolism can procure octahydro-1,4-benzoxathiine as a strategic building block. The 4-fold higher Fsp³ (1.00 vs. 0.25) of the octahydro scaffold correlates with improved solubility and reduced off-target interactions [1]. Furthermore, the saturated core may mitigate the CYP450 3A4-mediated bioactivation observed with dihydrobenzoxathiin SERMs, which formed reactive metabolites and covalently bound to proteins at levels up to 1106 pmol equiv/mg protein [2]. This scenario is supported by the established precedent that increasing saturation improves clinical success rates [1].

Development of Oxidatively Stable Antioxidant Additives for Polymers and Lubricants

While dihydrobenzoxathiines like 4-thiaflavan are potent radical scavengers due to extended conjugation and S···O interactions that stabilize phenoxyl radicals [1], this same reactivity can lead to oxidative degradation and color formation in materials applications. Octahydro-1,4-benzoxathiine, lacking the aromatic ring and conjugated alkene, is predicted to be less oxidatively labile and thus more suitable as a thermally and oxidatively stable additive for long-life polymers, lubricants, or food packaging materials. This scenario is supported by research showing the critical role of sulfur-oxygen interactions in radical stabilization [1] and the known utility of 1,4-benzoxathiine motifs as hydroperoxide quenchers [2].

Synthesis of Enantiopure 1,4-Benzoxathian Carboxylic Acids for Chiral Building Blocks

The 1,4-benzoxathiane scaffold (the reduced S,O-heterocyclic core) is a valuable but chemically underexploited moiety present in several therapeutic agents [1]. Octahydro-1,4-benzoxathiine serves as a direct precursor or structural analog of 1,4-benzoxathiane. Recent advances have enabled the resolution and absolute configuration determination of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids via diastereomeric amide formation with (S)-phenylethylamine [1]. Procurement of octahydro-1,4-benzoxathiine enables access to this underexplored chemical space for the development of novel chiral building blocks and potential therapeutic agents, particularly those targeting α-adrenoceptors or other receptors where 1,4-benzoxathianes have shown activity [2].

Synthetic Methodology Development for Saturated Heterocycles

The efficient and selective synthesis of saturated heterocycles is a frontier in organic chemistry, driven by the need for more drug-like, three-dimensional scaffolds [1]. Octahydro-1,4-benzoxathiine represents a challenging target for new synthetic methods due to the presence of both oxygen and sulfur in a saturated bicyclic framework. The modern domino Cu(I)-BINOL catalyzed approach for 1,4-benzoxathiines (yields 60-85%) [2] may be adapted or optimized for the fully saturated system, providing a platform for developing new catalytic asymmetric syntheses. This scenario is supported by the demonstrated utility of sulfoxide-directed borane reduction for the enantioselective synthesis of 1,4-dihydrobenzoxathiins , which could be extended to the octahydro series.

Quote Request

Request a Quote for Octahydro-1,4-benzoxathiine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.